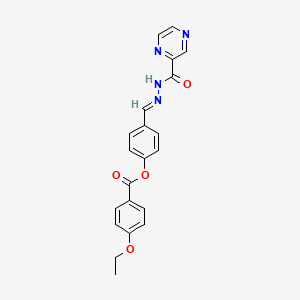
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is known for its biological activity, and a carbohydrazide group, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Introduction of the Carbohydrazide Group: The pyrazole derivative is then reacted with hydrazine hydrate to introduce the carbohydrazide group.
Attachment of the 2-Chlorobenzyl Group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the benzyl ether.
Formation of the Phenylallylidene Group: Finally, the compound is reacted with cinnamaldehyde to form the phenylallylidene group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule.
Substitution: The benzyl ether and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with pyrazole cores are often investigated for their potential as pharmaceuticals. They can exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the carbohydrazide group suggests possible applications in enzyme inhibition or as a scaffold for drug design.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action for compounds like 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide: Lacks the phenylallylidene group.
5-(4-((2-Methylbenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide: Has a methyl group instead of a chlorine atom.
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide: Similar structure but with different substituents on the benzyl group.
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrazole core and the carbohydrazide group makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
634897-38-4 |
|---|---|
Fórmula molecular |
C26H21ClN4O2 |
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-23-11-5-4-10-21(23)18-33-22-14-12-20(13-15-22)24-17-25(30-29-24)26(32)31-28-16-6-9-19-7-2-1-3-8-19/h1-17H,18H2,(H,29,30)(H,31,32)/b9-6+,28-16+ |
Clave InChI |
OVUKDJUJTBWEFV-BCPKMMRNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12013941.png)


![N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide](/img/structure/B12013956.png)

![(5E)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013972.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013973.png)

![4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013991.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12014006.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12014007.png)
